

Spectroscopic Profile of 2-Chlorobenzoic Acid: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Chlorobenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Chlorobenzoic acid**, a key intermediate in the synthesis of various pharmaceuticals, dyes, and fungicides. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for researchers in chemical synthesis and analysis.

Core Properties of 2-Chlorobenzoic Acid

2-Chlorobenzoic acid is an organic compound with the chemical formula $C_7H_5ClO_2$.^[1] It presents as a white crystalline solid and is one of three isomeric chlorobenzoic acids.^[1]

Property	Value
Chemical Formula	$C_7H_5ClO_2$
Molar Mass	156.57 g/mol
Appearance	White solid
Melting Point	138-140 °C
Boiling Point	285 °C
CAS Number	118-91-2

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ^1H and ^{13}C NMR spectral data for **2-Chlorobenzoic acid**, providing insights into its proton and carbon environments.

^1H NMR Spectral Data

The proton NMR spectrum of **2-Chlorobenzoic acid** exhibits distinct signals for the aromatic protons and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid group.

Assignment	Chemical Shift (δ) in CDCl_3 (ppm)[1][2]	Chemical Shift (δ) in DMSO-d_6 (ppm)[1]	Multiplicity	Coupling Constant (J) (Hz)
H6	8.09	7.81	Doublet	7.44
H4	7.50	7.56	Multiplet	-
H5	7.40	7.55	Multiplet	-
H3	7.31	7.45	Multiplet	-
COOH	-	13.43	Singlet	-

^{13}C NMR Spectral Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Assignment	Chemical Shift (δ) in CDCl ₃ (ppm)[2][3]	Chemical Shift (δ) in D ₂ O (ppm)[4]
C=O	171.09	178.73
C2	134.83	141.81
C4	133.65	132.16
C6	132.54	132.31
C1	131.56	129.91
C5	128.46	131.31
C3	126.75	129.68

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chlorobenzoic acid** shows characteristic absorption bands for the carboxylic acid group and the chlorinated aromatic ring.

Wavenumber (cm ⁻¹)	Assignment	Intensity
3300-2500	O-H stretch (Carboxylic acid dimer)	Broad
1668	C=O stretch (Carboxylic acid) [5]	Very Strong
1600-1450	C=C stretch (Aromatic ring)	Medium-Strong
1320-1210	C-O stretch (Carboxylic acid)	Strong
1440-1395 & 950-910	O-H bend (Carboxylic acid)	Medium
~750	C-Cl stretch	Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. The electron ionization (EI) mass spectrum of **2-Chlorobenzoic acid** is presented below.

m/z	Relative Intensity (%)	Assignment
158	23.0	$[M+2]^+$ (presence of ^{37}Cl isotope)
156	70.8	$[M]^+$ (Molecular ion, presence of ^{35}Cl isotope)
141	31.9	$[M-\text{OH}]^+$
139	100.0	$[M-\text{OH}]^+$ (with ^{35}Cl)
113	11.9	$[M-\text{COOH}]^+$
111	36.6	$[M-\text{COOH}]^+$ (with ^{35}Cl)
75	25.9	$[\text{C}_6\text{H}_3]^+$

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Approximately 5-10 mg of **2-Chlorobenzoic acid** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.^[6] Tetramethylsilane (TMS) is typically used as an internal standard.^{[2][7]}
- Instrumentation: Spectra are recorded on a spectrometer, for instance, a Bruker Avance-400 instrument operating at 400 MHz for ^1H and 100 MHz for ^{13}C nuclei.^[2]
- Acquisition Parameters (^1H NMR): A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- Acquisition Parameters (^{13}C NMR): A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is

typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** Approximately 1-2 mg of finely ground **2-Chlorobenzoic acid** is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).[8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
- **Instrumentation:** The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[9]
- **Data Acquisition:** A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

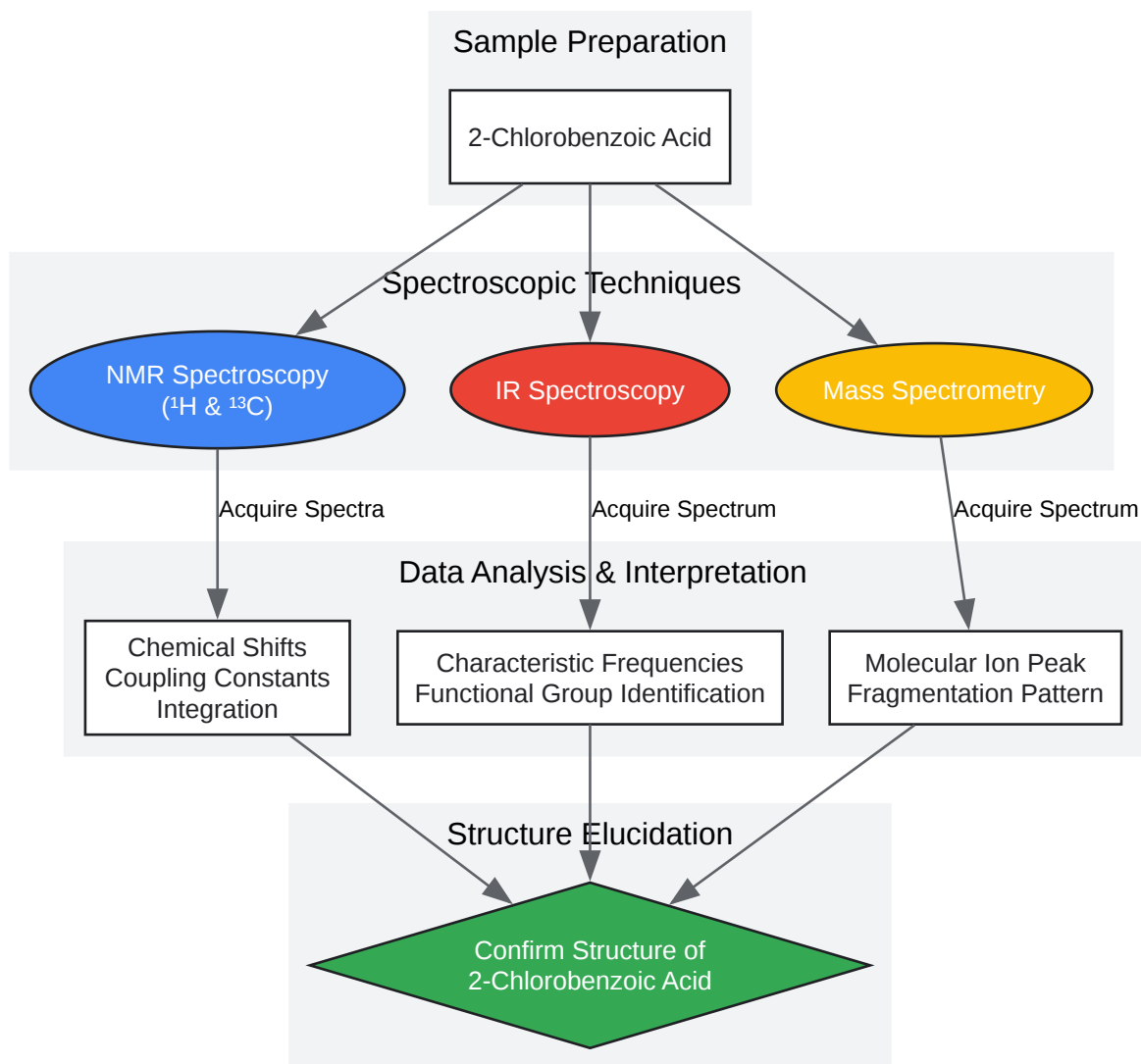
Mass Spectrometry (Electron Ionization)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.
- **Ionization:** In the electron ionization (EI) source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- **Detection:** An ion detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **2-Chlorobenzoic acid**.

Workflow for Spectroscopic Analysis of 2-Chlorobenzoic Acid



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Caption: Logical workflow for the spectroscopic analysis of **2-Chlorobenzoic acid**.

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